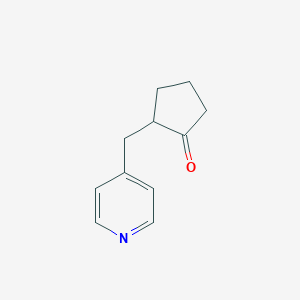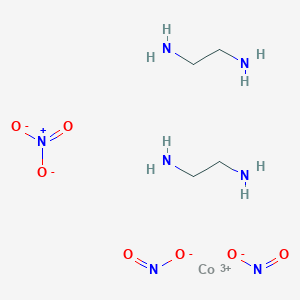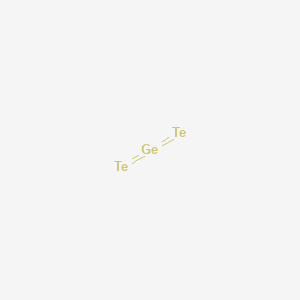
氧化铜铬; 氧化(氧铬氧)铬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Oxocopper; oxo-(oxochromiooxy)chromium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Industry: Utilized in the production of pigments for ceramics and glass manufacturing.
作用机制
Target of Action
It is known to be used as a hydrogenation catalyst , suggesting that its targets could be unsaturated organic compounds.
Mode of Action
As a catalyst, it likely facilitates the hydrogenation process by providing a surface for the reaction to occur, reducing the activation energy required for the reaction .
Result of Action
The result of CuCr2O4’s action is the facilitation of hydrogenation reactions . By reducing the activation energy required for these reactions, it allows them to proceed more efficiently.
准备方法
Synthetic Routes and Reaction Conditions
Oxocopper; oxo-(oxochromiooxy)chromium can be synthesized through the high-temperature calcination of copper (II) oxide and chromium (III) oxide . Another method involves the thermal decomposition of copper chromate, which evolves oxygen at higher temperatures and decomposes to copper chromite . The traditional method is by the ignition of copper chromate: [ 2CuCrO_4 \rightarrow 2CuCrO_3 + O_2 ]
Industrial Production Methods
In industrial settings, copper chromite is often produced by the thermal decomposition of copper barium ammonium chromate. The resulting mixture can only be used in procedures that contain materials inert to barium, as barium is a product of the decomposition . The by-product copper oxide is removed using an acetic acid extraction, consisting of washing with the acid, decantation, and then heat drying of the remaining solid to yield isolated copper chromite .
化学反应分析
Types of Reactions
Oxocopper; oxo-(oxochromiooxy)chromium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It is commonly used as a hydrogenation catalyst.
Substitution: It can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used with this compound include hydrogen for hydrogenation reactions and oxygen for oxidation reactions. The reactions typically occur under high-temperature conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in hydrogenation reactions, oxocopper; oxo-(oxochromiooxy)chromium can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .
相似化合物的比较
Similar Compounds
Copper chromite (CuCr2O4): Similar in structure and catalytic properties.
Copper (II) oxide (CuO): Used in similar catalytic applications but lacks the chromium component.
Chromium (III) oxide (Cr2O3): Another catalyst used in oxidation reactions but does not contain copper.
Uniqueness
Oxocopper; oxo-(oxochromiooxy)chromium is unique due to its combination of copper and chromium, which provides distinct catalytic properties that are not present in compounds containing only one of these elements. This combination allows for a broader range of applications and enhanced catalytic efficiency .
属性
CAS 编号 |
12018-10-9 |
|---|---|
分子式 |
CrCuO |
分子量 |
131.54 g/mol |
IUPAC 名称 |
oxocopper;oxo(oxochromiooxy)chromium |
InChI |
InChI=1S/Cr.Cu.O |
InChI 键 |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
O=[Cr]O[Cr]=O.O=[Cu] |
规范 SMILES |
[O].[Cr].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)


![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)






